(S)-2-(3,4-Difluorophenyl)oxirane
Overview
Description
(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a three-membered oxirane ring and a difluorophenyl group
Scientific Research Applications
(S)-2-(3,4-Difluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (S)-2-(3,4-Difluorophenyl)ethene using a chiral catalyst. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral ligand to ensure enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Difluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the oxirane ring.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives can be obtained through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Difluorophenyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in its potential biological activity as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Fluorophenyl)oxirane
- (S)-2-(3,5-Difluorophenyl)oxirane
- (S)-2-(3,4-Dichlorophenyl)oxirane
Uniqueness
(S)-2-(3,4-Difluorophenyl)oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
1414348-36-9 |
---|---|
Molecular Formula |
C8H6F2O |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2R)-2-(3,4-difluorophenyl)oxirane |
InChI |
InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
UNJRFWWCCAHSRB-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)F)F |
SMILES |
C1C(O1)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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